molecular formula C8H6Cl2O2 B027068 2-Chloro-5-methoxybenzoyl chloride CAS No. 100191-61-5

2-Chloro-5-methoxybenzoyl chloride

Cat. No. B027068
CAS RN: 100191-61-5
M. Wt: 205.03 g/mol
InChI Key: KETKGSXSUASDMR-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxybenzoyl chloride is a chemical compound used in the synthesis of various organic molecules. It belongs to the class of benzoyl chlorides and is commonly used as a reagent in organic chemistry reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxybenzoyl chloride involves the formation of a covalent bond with the nucleophilic species, such as amines or alcohols. The reaction takes place through the substitution of the chlorine atom with the nucleophile, resulting in the formation of an amide or ester bond. The reaction is highly selective and yields high purity products.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-Chloro-5-methoxybenzoyl chloride. However, the compound is known to be highly reactive and can cause skin and eye irritation upon contact. It is recommended to handle the compound with caution and to use appropriate protective equipment.

Advantages and Limitations for Lab Experiments

2-Chloro-5-methoxybenzoyl chloride is a highly versatile reagent that can be used in a wide range of organic synthesis reactions. It is a relatively inexpensive compound and is readily available in the market. However, the compound is highly reactive and requires careful handling and storage. It is also important to note that the compound is not suitable for reactions involving strong nucleophiles, such as hydroxide ions.

Future Directions

There are several future directions for the research and development of 2-Chloro-5-methoxybenzoyl chloride. One potential area of research is the synthesis of novel compounds using 2-Chloro-5-methoxybenzoyl chloride as a key intermediate. Another area of research is the development of new synthetic methods using 2-Chloro-5-methoxybenzoyl chloride as a reagent. Furthermore, the biochemical and physiological effects of the compound can be further studied to understand its potential toxicity and safety hazards.
Conclusion:
In conclusion, 2-Chloro-5-methoxybenzoyl chloride is a highly versatile reagent used in organic synthesis reactions. It is commonly used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals. The compound has a highly selective mechanism of action and yields high purity products. However, it requires careful handling and storage due to its high reactivity. There are several potential future directions for the research and development of 2-Chloro-5-methoxybenzoyl chloride, including the synthesis of novel compounds and the development of new synthetic methods.

Synthesis Methods

The synthesis of 2-Chloro-5-methoxybenzoyl chloride involves the reaction of 2-Chloro-5-methoxybenzoic acid with thionyl chloride. The reaction takes place in the presence of a catalyst, such as dimethylformamide, and yields 2-Chloro-5-methoxybenzoyl chloride as the final product. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

2-Chloro-5-methoxybenzoyl chloride is widely used in organic synthesis as a reagent for the preparation of various compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound is also used as a key intermediate in the synthesis of dyes, pigments, and polymers.

properties

CAS RN

100191-61-5

Product Name

2-Chloro-5-methoxybenzoyl chloride

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

2-chloro-5-methoxybenzoyl chloride

InChI

InChI=1S/C8H6Cl2O2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3

InChI Key

KETKGSXSUASDMR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Cl)C(=O)Cl

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(=O)Cl

synonyms

Benzoyl chloride, 2-chloro-5-methoxy- (9CI)

Origin of Product

United States

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